MCHR2 Antagonism Selectivity over Dopamine D2
4-Chloro-N-(5-chloro-2-methylphenyl)butanamide exhibits highly selective antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM [1]. This is in stark contrast to its weak activity at the dopamine D2 receptor, where the IC50 is 500 nM, representing a >500-fold selectivity window for MCHR2 over D2 in the same cellular background [1]. This selectivity profile is critical for minimizing off-target dopaminergic effects in functional assays.
| Evidence Dimension | Functional Antagonism (IC50) |
|---|---|
| Target Compound Data | 1 nM (MCHR2) |
| Comparator Or Baseline | 500 nM (Dopamine D2 Receptor) |
| Quantified Difference | >500-fold selectivity for MCHR2 |
| Conditions | Human MCHR2 and D2 receptors expressed in CHO cells; assessed by inhibition of agonist-stimulated Ca2+ flux after 10 min preincubation. |
Why This Matters
Procurement for MCHR2-related studies must prioritize this compound due to its exceptional selectivity over the dopamine D2 receptor, avoiding confounding neuronal signaling in assays where dopamine pathways are relevant.
- [1] BindingDB. (n.d.). BDBM50360708 (CHEMBL1934127). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360708 View Source
